

# The Significance of NTRK Gene Fusions as Oncogenic Drivers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Larotinib mesylate hydrate |           |
| Cat. No.:            | B12401492                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are a class of oncogenic alterations that have emerged as clinically significant therapeutic targets across a wide range of solid tumors. These fusions lead to the expression of chimeric tropomyosin receptor kinase (TRK) proteins with constitutively active kinase domains, driving downstream signaling pathways that promote tumorigenesis. The development of highly specific TRK inhibitors has revolutionized the treatment landscape for patients with NTRK fusion-positive cancers, demonstrating the power of precision oncology. This technical guide provides an in-depth overview of the molecular biology of NTRK fusions, their prevalence across various cancer types, established and emerging methods for their detection, and the clinical efficacy of targeted therapies. Detailed experimental protocols for key detection methodologies are also provided to aid in the practical implementation of NTRK fusion testing.

# Introduction: The TRK Family and the Genesis of Oncogenic Fusions

The neurotrophic tyrosine receptor kinase (NTRK) genes, NTRK1, NTRK2, and NTRK3, encode for the tropomyosin receptor kinase (TRK) proteins TRKA, TRKB, and TRKC, respectively.[1][2] These transmembrane receptors play a crucial role in the development and function of the nervous system.[2] Under normal physiological conditions, the binding of







neurotrophin ligands to the extracellular domain of TRK receptors induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-gamma (PLCy) pathways, which are critical for neuronal cell survival, proliferation, and differentiation.[1][3][4]

Oncogenic NTRK gene fusions arise from chromosomal rearrangements that join the 3' end of an NTRK gene, containing the kinase domain, with the 5' end of a partner gene.[4] This results in the expression of a chimeric TRK fusion protein with a constitutively active kinase domain, leading to ligand-independent activation of downstream signaling pathways and uncontrolled cell growth and proliferation.[2][4]

### **Signaling Pathways Driven by NTRK Fusions**

The constitutive activation of TRK fusion proteins leads to the aberrant and continuous stimulation of downstream signaling pathways critical for cell growth and survival. The primary pathways implicated in NTRK fusion-driven oncogenesis are the MAPK, PI3K/AKT, and PLCy pathways.





Click to download full resolution via product page

Figure 1: NTRK Fusion Protein Signaling Pathways.



### **Prevalence of NTRK Gene Fusions in Solid Tumors**

NTRK gene fusions are rare oncogenic drivers, with an overall prevalence of approximately 0.3% across all solid tumors.[5] However, their frequency varies significantly depending on the tumor type. In some rare cancers, such as infantile fibrosarcoma and secretory carcinoma of the breast and salivary glands, NTRK fusions are defining features, with a prevalence exceeding 90%.[1] In more common cancers like lung, colorectal, and breast cancer, the prevalence is generally less than 1%.[1]

Table 1: Prevalence of NTRK Gene Fusions in Various Solid Tumors



| Tumor Type                                                              | Prevalence of NTRK<br>Fusions | References |
|-------------------------------------------------------------------------|-------------------------------|------------|
| High Prevalence (>90%)                                                  |                               |            |
| Infantile Fibrosarcoma                                                  | >90%                          | [1]        |
| Secretory Carcinoma of the<br>Breast                                    | >90%                          | [1]        |
| Mammary Analogue Secretory<br>Carcinoma (MASC) of the<br>Salivary Gland | >90%                          | [1]        |
| Congenital Mesoblastic<br>Nephroma                                      | >83%                          | [1]        |
| Intermediate Prevalence (5-25%)                                         |                               |            |
| Papillary Thyroid Cancer (pediatric)                                    | ~26%                          | [1]        |
| Spitzoid Neoplasms                                                      | ~16%                          | [1]        |
| Low Prevalence (<5%)                                                    |                               |            |
| Soft Tissue Sarcoma                                                     | 0.57% - 3.0%                  | [5][6]     |
| Head and Neck Cancer                                                    | 0.95% - 1.31%                 | [6][7]     |
| Thyroid Cancer (adult)                                                  | 1.31% - 1.32%                 | [6]        |
| Glioblastoma                                                            | 1.91%                         | [7]        |
| Small Intestine Cancer                                                  | 1.32%                         | [7]        |
| Colorectal Cancer                                                       | 0.7% - 1.5%                   | [1]        |
| Non-Small Cell Lung Cancer (NSCLC)                                      | 0.2% - 0.3%                   | [1]        |
| Breast Cancer                                                           | 0.13% - 0.63%                 | [7][8]     |
| Uterine Cancer                                                          | 0.19%                         | [7]        |



The most common fusion partners for NTRK genes include ETV6, TPM3, and LMNA.[8] The ETV6-NTRK3 fusion is particularly prevalent in both adult and pediatric cancers.[8]

Table 2: Common NTRK Fusion Partners

| NTRK Gene | Common Fusion Partners |
|-----------|------------------------|
| NTRK1     | TPM3, LMNA, TPR        |
| NTRK2     | TRIM24, PAN3, AFAP1    |
| NTRK3     | ETV6, BTBD1, EML4      |

# Diagnostic Assays for the Detection of NTRK Fusions

The identification of NTRK gene fusions is critical for selecting patients who may benefit from TRK inhibitor therapy. Several diagnostic methods are available, each with its own advantages and limitations.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A review of NTRK fusions in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NTRK Fusions, from the Diagnostic Algorithm to Innovative Treatment in the Era of Precision Medicine PMC [pmc.ncbi.nlm.nih.gov]
- 4. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalence and clinico-genomic characteristics of patients with TRK fusion cancer in China PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevalence of neurotrophic tropomyosin receptor kinase (NTRK) fusion gene positivity in patients with solid tumors in Japan PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA hybrid-capture next-generation sequencing has high sensitivity in identifying known and less characterized oncogenic and likely oncogenic NTRK fusions in a real-world standard-of-care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NTRK gene fusions in solid tumors: agnostic relevance, prevalence and diagnostic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Significance of NTRK Gene Fusions as Oncogenic Drivers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401492#the-significance-of-ntrk-gene-fusions-as-an-oncogenic-driver]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com